molecular formula C24H18N2O2 B2485096 (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) CAS No. 150012-75-2

(2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone)

カタログ番号: B2485096
CAS番号: 150012-75-2
分子量: 366.42
InChIキー: IAOHCDDPBBHCQD-BMJUYKDLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) is a synthetic quinoxaline-derivative compound offered for research and development purposes. The core quinoxaline structure is a known heterocyclic scaffold in medicinal chemistry and materials science . The specific molecular structure of this compound, featuring a 1,4-dihydroquinoxaline core symmetrically functionalized with Z-configured phenylethanone groups, suggests potential for investigation in several areas. Researchers may explore its utility as a building block for the synthesis of more complex nitrogen-containing heterocycles, such as dihydroquinoxalines . Its extended conjugated system, resulting from the acylation with phenylethanone groups, makes it a candidate for study in the development of organic electronic materials or as a ligand in coordination chemistry. The specific mechanism of action and full spectrum of biological or chemical activity for this compound are not currently established in the scientific literature and require further investigation. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

(Z)-2-[3-[(Z)-2-hydroxy-2-phenylethenyl]quinoxalin-2-yl]-1-phenylethenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2/c27-23(17-9-3-1-4-10-17)15-21-22(16-24(28)18-11-5-2-6-12-18)26-20-14-8-7-13-19(20)25-21/h1-16,27-28H/b23-15-,24-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVBYKIJCLSXCY-MPKYGIEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N=C2C=C(C4=CC=CC=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=NC3=CC=CC=C3N=C2/C=C(\O)/C4=CC=CC=C4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420545
Record name AC1NUXTA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253133-06-1
Record name AC1NUXTA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

The compound (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) is a derivative of dihydroquinoxaline known for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis and Structural Characteristics

The synthesis of (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) typically involves the condensation reactions of 1,4-dihydroquinoxaline derivatives with appropriate phenyl ketones. The structure can be represented as follows:

C24H18N2O2\text{C}_{24}\text{H}_{18}\text{N}_2\text{O}_2

This compound features a quinoxaline core connected by a bis(1-phenylethanone) moiety. Its unique configuration allows for diverse interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds related to dihydroquinoxaline exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound acts as an inhibitor of various cancer cell lines through mechanisms that may involve the modulation of apoptosis pathways and inhibition of cancer cell proliferation.
  • Case Study : A synthesized derivative displayed an IC50 value of 179 µM against HIV-1, indicating potential in treating viral-induced malignancies .
CompoundTargetIC50 (µM)Reference
(2Z,2'Z)-DihydroquinoxalineHIV-1179
GW420867XNNRTI118

Antimicrobial Activity

The antimicrobial efficacy of quinoxaline derivatives has been well documented. The compound shows activity against both Gram-positive and Gram-negative bacteria.

  • Testing Methodology : Disk diffusion and minimum inhibitory concentration (MIC) methods are commonly employed to assess antimicrobial activity.
  • Results : Compounds exhibited varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli12100

Anti-inflammatory Activity

Quinoxaline derivatives have also been explored for their anti-inflammatory properties.

  • Mechanism : These compounds may function by inhibiting pro-inflammatory cytokines and pathways.
  • Study Findings : A derivative demonstrated an IC50 value of 118 nM against the estrogen receptor pathway involved in inflammation .

科学的研究の応用

Antiviral Activity

Research indicates that (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) exhibits significant antiviral properties. It acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is crucial in the treatment of viral infections like HIV. A related compound demonstrated an IC50 value of 118 µM against HIV-1, suggesting potential therapeutic applications.

Anticancer Activity

The compound has shown promise in anticancer research. Its structural features allow it to induce cytotoxic effects on various cancer cell lines through mechanisms like apoptosis and inhibition of cell proliferation. For instance, compounds with similar structures have reported IC50 values below 10 µM against HeLa cells .

Anti-inflammatory Activity

In addition to its antiviral and anticancer properties, (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) exhibits anti-inflammatory effects. It may function as an antagonist for specific inflammatory mediators or receptors. Related compounds have shown significant inhibition of pro-inflammatory cytokines in vitro.

Data Table: Biological Activities of Dihydroquinoxaline Derivatives

Compound NameBiological ActivityMechanismIC50/EffectReference
Compound AAntiviralNNRTI118 µM
Compound BAnticancerApoptosis<10 µM
Compound CAnti-inflammatoryCytokine Inhibition0.12 nM

Materials Science Applications

Beyond biological applications, (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) serves as a synthetic intermediate for developing various organic compounds. Its unique structural characteristics make it suitable for creating materials with specific electronic or optical properties .

類似化合物との比較

Comparison with Similar Compounds

The target compound shares structural motifs with several bis(1-phenylethanone) derivatives, differing primarily in the central bridging moiety. Key comparisons are outlined below:

Compound EB: 2,2’-{1,4-Butanediylbis[(4-Ethyl-4H-1,2,4-triazole-5,3-diyl)thio]}bis(1-phenylethanone)

  • Structure : Features a flexible 1,4-butanediyl linker and triazole-thio groups.
  • Compared to the target compound, the lack of conjugation in the central bridge reduces electronic delocalization .

Compound 3c6: [(1E,1'E)-(2-Oxocyclohexane-1,3-diylidene)bis(methanylylidene)]bis(2-Methoxy-4,1-phenylene)dipropionate

  • Structure : Cyclohexane core with methanylylidene and propionate ester substituents.
  • Properties: Exhibits a melting point of 135.7–138.9 °C and 91.7% HPLC purity. Methoxy groups enhance solubility in polar solvents .
  • Synthesis : Low yield (10.4%) suggests challenges in purification or stability .

Compound 4g: Tetrazole-Linked Bis(1-phenylethanone)

  • Structure : Central oxybis(ethane-1,2-diyl)bis(oxy) linker with tetrazole rings.
  • Properties : Tetrazole moieties are highly polar and may confer metabolic stability in pharmaceutical contexts. The ether linkages improve flexibility but disrupt conjugation .

Nitro-Substituted Analog (QY-0802)

  • Structure: 6-Nitro-1,4-dihydroquinoxaline core.
  • Purity (95%) and synthetic reproducibility are documented .
  • Applications : Nitroaromatics are often precursors in explosives or dyes, suggesting niche industrial uses.

Table 1: Comparative Analysis of Bis(1-phenylethanone) Derivatives

Compound Central Moiety Molecular Weight* Key Functional Groups Purity/Yield Notable Properties
Target Compound 1,4-Dihydroquinoxaline ~434.4† Quinoxaline, ketones N/A Conjugated, planar
EB Triazole-thio-butanediyl Not reported Triazole, thioether, ketones N/A Flexible, H-bond capable
3c6 Cyclohexane-diylidene 478.2 Cyclohexanone, esters, methoxy 91.7% purity Steric hindrance, polar
4g Tetrazole-oxybis(ethylene) Not reported Tetrazole, ether, ketones N/A Polar, flexible
QY-0802 Nitro-dihydroquinoxaline ~479.4† Nitro, quinoxaline, ketones 95% purity Electron-withdrawing nitro

*Calculated where data is unavailable. †Estimated based on structural analogs.

Research Findings and Implications

  • Electronic Properties: The target compound’s conjugated dihydroquinoxaline core may favor applications in organic electronics (e.g., semiconductors) over less-conjugated analogs like EB or 4g.
  • Reactivity : The absence of electron-withdrawing groups (vs. QY-0802) could make the target more reactive in nucleophilic additions or metal coordination.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone), and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via condensation of 1,4-dihydroquinoxaline-2,3-dione with 1-phenylethanone derivatives under acidic or basic catalysis. Evidence from analogous quinoxaline derivatives (e.g., 2-chloro-12-phenyldibenzo[b,g][1,8]naphthyridine) suggests using refluxing ethanol with catalytic HCl, followed by purification via column chromatography . Optimization involves adjusting stoichiometry (1:2 molar ratio of quinoxaline to ketone), temperature (70–80°C), and reaction time (12–24 hours). Yield improvements (>60%) are achieved using inert atmospheres (N₂) to prevent oxidation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to confirm Z,Z stereochemistry (e.g., vinyl proton shifts at δ 6.8–7.2 ppm) and aromatic coupling patterns .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 413.1) .
  • IR : Stretching frequencies for C=O (~1680 cm⁻¹) and C=N (~1600 cm⁻¹) bonds .
  • X-ray crystallography (if crystalline): To resolve dihedral angles between quinoxaline and phenyl rings, confirming planarity .

Q. How does solvent polarity influence the photophysical properties of this compound?

  • Methodology : Solvatochromic studies (UV-Vis spectroscopy in solvents like DMSO, chloroform, and hexane) reveal bathochromic shifts in λₘₐₓ with increasing polarity due to intramolecular charge transfer (ICT). For example, λₘₐₓ shifts from 380 nm (hexane) to 420 nm (DMSO) . Correlate results with Reichardt’s ET(30) solvent polarity scale.

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodology :

  • Dose-response assays : Test across concentrations (1–100 μM) to identify threshold effects.
  • Mechanistic studies : Use ROS-specific fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in cell models .
  • Computational modeling : Density Functional Theory (DFT) to predict redox-active sites (e.g., quinoxaline nitrogen lone pairs) .
  • Cross-validation : Compare data with structurally similar compounds (e.g., dibromo-quinoxaline derivatives) to isolate substituent effects .

Q. How can computational chemistry predict the compound’s reactivity in catalytic or photocatalytic applications?

  • Methodology :

  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to assess electron-transfer efficiency. A narrow gap (<3 eV) suggests photocatalytic potential .
  • Molecular Dynamics (MD) simulations : Model interactions with co-catalysts (e.g., TiO₂ surfaces) to predict adsorption behavior .

Q. What experimental designs mitigate environmental contamination risks during large-scale synthesis?

  • Methodology :

  • Green chemistry principles : Replace volatile organic solvents (e.g., DMF) with ionic liquids or water-ethanol mixtures .
  • Lifecycle assessment (LCA) : Track byproduct formation (e.g., chlorinated intermediates) using GC-MS and propose biodegradation pathways .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。